molecular formula C20H29N3O4 B11552951 N'-cyclododecylidene-2-(2-nitrophenoxy)acetohydrazide

N'-cyclododecylidene-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B11552951
M. Wt: 375.5 g/mol
InChI Key: XTNUZXLRQCELAZ-UHFFFAOYSA-N
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Description

N’-cyclododecylidene-2-(2-nitrophenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclododecylidene group, a nitrophenoxy group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclododecylidene-2-(2-nitrophenoxy)acetohydrazide typically involves the reaction of cyclododecanone with 2-nitrophenoxyacetic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N’-cyclododecylidene-2-(2-nitrophenoxy)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-cyclododecylidene-2-(2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-cyclododecylidene-2-(2-nitrophenoxy)acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-cyclododecylidene-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological molecules, influencing their activity. The nitrophenoxy group can undergo redox reactions, affecting cellular processes. The cyclododecylidene group contributes to the compound’s lipophilicity, enhancing its ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

  • N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide
  • N’-cyclododecylidene-2-(2,4-dinitrophenyl)acetohydrazide
  • N’-cyclododecylidene-2-(1-piperidinyl)acetohydrazide

Uniqueness

N’-cyclododecylidene-2-(2-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclododecylidene group provides a larger hydrophobic moiety compared to cyclohexylidene, potentially enhancing its interactions with lipid membranes. The presence of a single nitro group allows for selective redox reactions, distinguishing it from dinitro derivatives.

Properties

Molecular Formula

C20H29N3O4

Molecular Weight

375.5 g/mol

IUPAC Name

N-(cyclododecylideneamino)-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C20H29N3O4/c24-20(16-27-19-15-11-10-14-18(19)23(25)26)22-21-17-12-8-6-4-2-1-3-5-7-9-13-17/h10-11,14-15H,1-9,12-13,16H2,(H,22,24)

InChI Key

XTNUZXLRQCELAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])CCCCC1

Origin of Product

United States

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